4,6-dichloro-1-(3-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidine

Lipophilicity Physicochemical Properties Kinase Inhibitor Design

4,6-Dichloro-1-(3-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic small molecule belonging to the pyrazolo[3,4‑d]pyrimidine class, which is widely explored as a privileged scaffold for ATP‑competitive kinase inhibitors. The compound bears chlorine atoms at positions 4 and 6 of the pyrimidine ring and a 3‑methoxybenzyl substituent at N1 of the pyrazole ring.

Molecular Formula C13H10Cl2N4O
Molecular Weight 309.15
CAS No. 1184913-85-6
Cat. No. B2794596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dichloro-1-(3-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidine
CAS1184913-85-6
Molecular FormulaC13H10Cl2N4O
Molecular Weight309.15
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CN2C3=C(C=N2)C(=NC(=N3)Cl)Cl
InChIInChI=1S/C13H10Cl2N4O/c1-20-9-4-2-3-8(5-9)7-19-12-10(6-16-19)11(14)17-13(15)18-12/h2-6H,7H2,1H3
InChIKeyXIPXHFGQISZWCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloro-1-(3-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1184913-85-6): Core Scaffold Identity for Procuring a Functionalized Kinase-Inhibitor Intermediate


4,6-Dichloro-1-(3-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic small molecule belonging to the pyrazolo[3,4‑d]pyrimidine class, which is widely explored as a privileged scaffold for ATP‑competitive kinase inhibitors [2]. The compound bears chlorine atoms at positions 4 and 6 of the pyrimidine ring and a 3‑methoxybenzyl substituent at N1 of the pyrazole ring [1]. This substitution pattern furnishes two reactive handles for sequential nucleophilic aromatic substitution, enabling the modular construction of 4,6‑disubstituted derivatives, while the methoxybenzyl group modulates lipophilicity and may pre‑organise the N1 region for target engagement. The scaffold is therefore positioned as a late‑stage diversification intermediate in medicinal chemistry programmes targeting cyclin‑dependent kinases (CDK), Abelson (Abl) kinases, Pim kinases, and epidermal growth factor receptor (EGFR) [2][3].

Why 4,6-Dichloro-1-(3-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidine Cannot Be Replaced by Common 4,6-Dichloro or N1‑Benzyl Analogs


Although the pyrazolo[3,4‑d]pyrimidine core is shared across many kinase‑inhibitor intermediates, two structural features make the 3‑methoxybenzyl‑substituted variant non‑interchangeable with its closest commercial analogs. First, the N1 substituent is a key determinant of kinase selectivity; literature SAR for 4,6‑disubstituted pyrazolo[3,4‑d]pyrimidines demonstrates that even minor modifications at N1 can cause >10‑fold shifts in CDK2/cyclin E and Abl IC₅₀ values [1]. Second, the 3‑methoxybenzyl group introduces a hydrogen‑bond acceptor (the methoxy oxygen) that is absent in the unsubstituted benzyl analog (CAS 50270‑30‑9), potentially altering the hydrogen‑bonding network within the kinase hinge region and affecting both potency and selectivity [2]. Generic substitution with 4,6‑dichloro‑1H‑pyrazolo[3,4‑d]pyrimidine (CAS 42754‑96‑1) also forfeits the N1 substituent entirely, which is known to modulate cellular permeability and off‑target profiles in this scaffold class [3]. Therefore, procurement specialists who replace this intermediate with a simpler analog risk introducing irreproducible biological results downstream.

Quantitative Evidence Guide: How 4,6-Dichloro-1-(3-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidine Differentiates from Closest Analogs


Comparative Lipophilicity (XLogP3) Distinguishes the 3‑Methoxybenzyl Analog from the Unsubstituted Benzyl Derivative

The 3-methoxybenzyl substituent elevates the computed partition coefficient relative to the 1‑benzyl analog (CAS 50270‑30‑9). This difference is relevant because lipophilicity governs membrane permeability and non‑specific protein binding in kinase inhibitor optimisation [1].

Lipophilicity Physicochemical Properties Kinase Inhibitor Design

Topological Polar Surface Area (TPSA) Defines a Different Hydrogen‑Bonding Profile Versus the Des‑Methoxy Analog

The methoxy oxygen contributes an additional hydrogen‑bond acceptor, increasing the topological polar surface area (TPSA) compared with the 1‑benzyl analog. TPSA is a key descriptor for predicting oral absorption and blood‑brain barrier penetration, and differences as small as 10 Ų can influence in vivo pharmacokinetic behaviour [1].

Polar Surface Area Drug‑Likeness Kinase Selectivity

Class‑Level Scaffold Validation: The Pyrazolo[3,4‑d]pyrimidine Core Confers Dual CDK2/Abl Inhibitory Activity That Is Absent in Pyrazolo[1,5‑a]pyrimidine Isosteres

While no direct head‑to‑head biochemical comparison exists for the title compound, the 4,6‑disubstituted pyrazolo[3,4‑d]pyrimidine scaffold class has been extensively validated. In a 2018 study, 34 novel 4,6‑disubstituted pyrazolo[3,4‑d]pyrimidines were evaluated against CDK2/cyclin E and Abl kinases; several compounds bearing aryl/heteroaryl substituents at C4 and C6 achieved single‑digit micromolar IC₅₀ values against CDK2 and sub‑10 µM antiproliferative activity in K‑562 (CML) and MCF‑7 (breast) cell lines. In contrast, pyrazolo[1,5‑a]pyrimidine isosteres (e.g., dinaciclib‑related series) exhibit a markedly different kinase selectivity profile dominated by CDK1/5/9, with reduced Abl activity [1][2].

Kinase Inhibition CDK2 Abl Scaffold Comparison

Synthetic Utility: The 4,6‑Dichloro Substitution Pattern Enables Sequential Functionalisation That Is Not Possible with Monochloro or 4,6‑Diamino Analogs

The presence of two chlorine atoms at electronically differentiated positions (C4 and C6) on the pyrimidine ring permits sequential nucleophilic aromatic substitution (SNAr) under controlled conditions. This regioselective reactivity is well‑documented for 4,6‑dichloropyrazolo[3,4‑d]pyrimidine (CAS 42754‑96‑1); the C4 chlorine is more reactive toward amines at room temperature, while the C6 chlorine requires elevated temperatures or stronger nucleophiles. The 1‑(3‑methoxybenzyl) variant retains this differential reactivity while adding the N1 substituent that would otherwise require a separate alkylation step after scaffold decoration .

Synthetic Intermediate Sequential SNAr Medicinal Chemistry Building Block

Optimal Application Scenarios for Procuring 4,6-Dichloro-1-(3-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1184913-85-6)


1. Diversity‑Oriented Synthesis of 4,6‑Disubstituted Pyrazolo[3,4‑d]pyrimidine Kinase Inhibitor Libraries

The title compound’s two reactive chlorine atoms and pre‑installed 3‑methoxybenzyl group make it an ideal starting material for parallel synthesis of focused kinase inhibitor libraries. Sequential SNAr with amine nucleophiles at C4 and C6 can rapidly generate 50‑200 analogs for SAR exploration against CDK2, Abl, or EGFR, with the methoxybenzyl group contributing to solubility and kinase hinge‑binding interactions. The 98% purity specification (Leyan) and 96% purity specification (Molbase) ensure minimal purification burden after initial coupling steps [1].

2. Late‑Stage Functionalisation in Medicinal Chemistry Hit‑to‑Lead Programmes Targeting Dual CDK2/Abl Inhibition

Based on the class‑validated dual CDK2/Abl inhibitory activity of the pyrazolo[3,4‑d]pyrimidine scaffold, this intermediate is optimally procured when the project objective is to maintain both CDK2 and Abl activities. The 3‑methoxybenzyl N1 substituent provides an advantage over unsubstituted benzyl analogs by potentially forming an additional hydrogen bond with the kinase hinge region, a hypothesis that can be tested directly using the compound as a common intermediate in a matched molecular pair analysis [1].

3. Chemical Biology Probe Development Requiring Defined N1 Substituent for Cellular Target Engagement Assays

When developing chemical probes for cellular target engagement (e.g., CETSA, NanoBRET), the N1 substituent directly influences intracellular distribution and target residence time. The 3‑methoxybenzyl group offers distinct physicochemical properties (XLogP3 = 3.7, TPSA = 52.8 Ų) compared with the des‑methoxy analog, which can be exploited to tune cellular permeability without altering the core kinase‑binding motif. Procuring the pre‑functionalised intermediate eliminates the variability associated with late‑stage N‑alkylation, ensuring batch‑to‑batch consistency in cellular assay readouts [1].

4. Scale‑Up Intermediate for Preclinical Candidate Synthesis Requiring Gram‑Scale Quantities of N1‑Substituted Scaffold

The commercial availability of this compound from multiple vendors (Leyan, Molbase, ChemSrc) in 96‑98% purity with typical lead times of 7 days supports its use as a scale‑up intermediate. The documented stability under standard laboratory conditions and the absence of protecting‑group chemistry streamline the synthetic route to preclinical candidates, reducing the number of GMP‑relevant steps by at least two when compared with routes starting from 4,6‑dichloro‑1H‑pyrazolo[3,4‑d]pyrimidine .

Quote Request

Request a Quote for 4,6-dichloro-1-(3-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.